molecular formula C20H22O6 B043180 Sanshodiol CAS No. 54854-91-0

Sanshodiol

Cat. No. B043180
CAS RN: 54854-91-0
M. Wt: 358.4 g/mol
InChI Key: GRYMYKQGSSTJBA-UHFFFAOYSA-N
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Description

Sanshodiol, also known as Sanshool, is a naturally occurring monoterpene found in many plants, including ginger, cardamom, and citrus fruits. It has been used for centuries in traditional Chinese medicine for its anti-inflammatory and analgesic properties. Recently, it has been studied for its potential therapeutic effects in the treatment of chronic pain, cancer, and other diseases.

Scientific Research Applications

  • Gastrointestinal Effects : A study by Hashimoto et al. (2001) found that sanshool relaxes the circular muscle of the gastric body and contracts the longitudinal muscle of the ileum and distal colon.

  • Pain Alleviation : Sanshool inhibits Aδ mechanonociceptors, which can alleviate mechanical pain. This was demonstrated in a study by Tsunozaki et al. (2013).

  • Potential in Diabetes Treatment : A study on the total synthesis of δ-Sanshool by Mugnaini and Corelli (2016) suggests its potential as a lead for treating type-1 diabetes due to its activity on cannabinoid receptors.

  • Herbicide Safener : Sanshools have been found to have safener activity for the herbicide metolachlor in rice seedlings, as reported in a study by Deng et al. (2020).

  • Anticancer Properties : Sanshool induces apoptosis in human hepatocarcinoma HepG2 cells, suggesting potential as an anticancer medicine, according to a study by You et al. (2015).

properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYMYKQGSSTJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123755
Record name 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sanshodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

54854-91-0
Record name 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54854-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sanshodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 - 141 °C
Record name Sanshodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of Sanshodiol?

A1: this compound is a natural furano lignan isolated from the bark of the Japanese pepper tree (Zanthoxylum piperitum DC.) []. While its exact molecular formula and weight can vary slightly depending on the specific derivative, this compound methyl ether, for instance, possesses the molecular formula C22H26O6 [, ]. Unfortunately, the provided abstracts do not contain detailed spectroscopic data for this compound.

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic routes to this compound and its derivatives have been explored. A notable approach utilizes a multi-step process starting with a 4-(arylmethylene)-2-methoxytetrahydrofuran derivative, culminating in a microwave-assisted stereoselective addition of a boronic acid to a 4-ethoxycarbonyldihydrofuran []. Another method involves the intramolecular radical cyclization of specifically substituted epoxy olefinic ethers, using bis(cyclopentadienyl)titanium(III) chloride as the radical source []. This reaction can yield this compound methyl ether directly, which can then be converted to this compound via removal of the methyl protecting group.

Q3: Are there any known structure-activity relationships (SAR) for this compound or its analogs?

A3: While the provided abstracts don't delve into specific SAR studies for this compound, the synthesis of several derivatives like this compound methyl ether, lariciresinol dimethyl ether, and acuminatin methyl ether, highlights the possibility of modulating the compound's properties through structural modifications [, ]. Further research focusing on how these modifications impact this compound's biological activity and potential applications is needed.

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